molecular formula C11H13BrN2O B13212685 5-Amino-1-(4-bromophenyl)piperidin-2-one

5-Amino-1-(4-bromophenyl)piperidin-2-one

Cat. No.: B13212685
M. Wt: 269.14 g/mol
InChI Key: QHAZAXICHLTRFX-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-bromophenyl)piperidin-2-one can be achieved through several methods. One common approach involves the biocatalytic transamination of an easily accessible N-(2-oxopropyl) amino acid ester, followed by spontaneous cyclization of the initially formed amine . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale biocatalytic processes. These processes are optimized for high efficiency and yield, ensuring the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-bromophenyl)piperidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidinones.

Scientific Research Applications

5-Amino-1-(4-bromophenyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-bromophenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(4-bromophenyl)piperidin-2-one is unique due to the presence of both an amino group and a bromophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

5-amino-1-(4-bromophenyl)piperidin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-8-1-4-10(5-2-8)14-7-9(13)3-6-11(14)15/h1-2,4-5,9H,3,6-7,13H2

InChI Key

QHAZAXICHLTRFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(CC1N)C2=CC=C(C=C2)Br

Origin of Product

United States

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